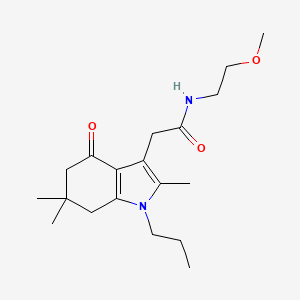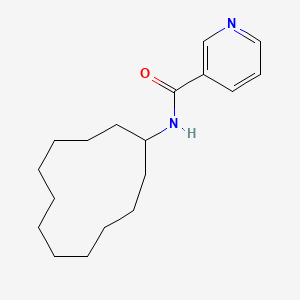![molecular formula C19H30N2O2 B4997955 2-[4-(cyclopropylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4997955.png)
2-[4-(cyclopropylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(cyclopropylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol, also known as CPMEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. CPMEP is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the brain.
作用机制
2-[4-(cyclopropylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol acts as a positive allosteric modulator of mGluR5, which means that it enhances the activity of this receptor by binding to a site on the receptor that is distinct from the site where the neurotransmitter glutamate binds. This compound increases the affinity of mGluR5 for glutamate, leading to an increase in the signaling activity of the receptor. This, in turn, leads to an increase in the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine, which are involved in various physiological and pathological processes in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the brain. It has been found to enhance synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to stimuli. This compound has also been shown to increase the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine, which are involved in various physiological and pathological processes in the brain. This compound has been found to improve cognitive function in animal models of Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety disorders.
实验室实验的优点和局限性
2-[4-(cyclopropylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol has several advantages for lab experiments. It is a selective positive allosteric modulator of mGluR5, which means that it has a specific target in the brain. This makes it easier to study the effects of this compound on specific physiological and pathological processes in the brain. This compound has also been found to have good bioavailability and pharmacokinetic properties, which makes it a promising candidate for further development as a therapeutic agent.
However, there are also some limitations to the use of this compound in lab experiments. One of the main limitations is the lack of specificity of mGluR5 in the brain. mGluR5 is widely distributed throughout the brain, and its activation can have both beneficial and detrimental effects depending on the context. This makes it difficult to predict the overall effects of this compound on brain function. Another limitation is the potential for off-target effects of this compound, which could lead to unwanted side effects.
未来方向
There are several future directions for research on 2-[4-(cyclopropylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol. One direction is to further investigate the biochemical and physiological effects of this compound in the brain. This could involve studying the effects of this compound on specific neurotransmitter systems and brain regions, as well as its effects on synaptic plasticity and neurodegeneration.
Another direction is to explore the potential therapeutic applications of this compound. This compound has shown promise as a treatment for various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and anxiety disorders. Further research is needed to determine the optimal dosage and administration route of this compound, as well as its long-term safety and efficacy.
Finally, there is a need for further development of selective positive allosteric modulators of mGluR5. This compound is one of several compounds that have been identified as mGluR5 modulators, but there is still a need for more selective and potent compounds that can be used to study the role of mGluR5 in the brain and as potential therapeutic agents.
合成方法
The synthesis of 2-[4-(cyclopropylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol involves several steps, starting with the reaction of 4-methoxy-3-methylbenzaldehyde with cyclopropylmethylamine to form the corresponding imine. The imine is then reduced with sodium borohydride to give the amine intermediate, which is subsequently reacted with 2-chloroethanol in the presence of potassium carbonate to yield this compound. The overall yield of this synthesis method is around 20%, and the purity of the final product can be improved by recrystallization.
科学研究应用
2-[4-(cyclopropylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol has been extensively studied for its potential applications in the field of neuroscience. It has been shown to enhance the activity of mGluR5, which is involved in various physiological and pathological processes in the brain, including learning and memory, synaptic plasticity, and neurodegeneration. This compound has been found to improve cognitive function in animal models of Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety disorders.
属性
IUPAC Name |
2-[4-(cyclopropylmethyl)-1-[(4-methoxy-3-methylphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-15-11-17(5-6-19(15)23-2)13-21-9-8-20(12-16-3-4-16)14-18(21)7-10-22/h5-6,11,16,18,22H,3-4,7-10,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKDYMTZSCHEHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCN(CC2CCO)CC3CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197367 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl (2-methoxy-6-{2-[2-oxo-6-(trifluoromethyl)-1,2-dihydro-4-pyrimidinyl]vinyl}phenoxy)acetate](/img/structure/B4997889.png)

![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-5-(3-nitrophenyl)-2-furamide](/img/structure/B4997915.png)


![2-(4-bromophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B4997938.png)
![1-ethoxy-2-[4-(2-methylphenoxy)butoxy]benzene](/img/structure/B4997944.png)

![1-(2-chlorophenyl)-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4997952.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B4997960.png)
![ethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4997969.png)
![(3S*)-4-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-isobutyl-3-methyl-2-piperazinone](/img/structure/B4997974.png)
![N-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B4997982.png)